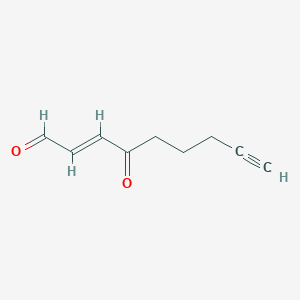
4-Oxo-2-Nonenal Alkyne
Overview
Description
4-oxo-2-Nonenal Alkyne, also known as (2E)-4-oxo-2-nonen-8-ynal, is a functionalized lipid electrophile. It is a product of lipid peroxidation, which actively modifies histidine and lysine residues on proteins, leading to protein cross-linking. This compound also modifies 2’-deoxyguanosine, implicating lipid peroxidation in mutagenesis and carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-2-Nonenal Alkyne typically involves the oxidation of unsaturated fatty acids. One common method includes the use of linoleic acid as a precursor. The process involves several steps:
Oxidation: Linoleic acid undergoes oxidation to form hydroperoxides.
Cleavage: The hydroperoxides are then cleaved to form aldehydes, including 4-oxo-2-Nonenal.
Functionalization: The aldehyde is further functionalized with an alkyne group to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-oxo-2-Nonenal Alkyne undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the electrophilic carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the carbonyl group under mild conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
4-oxo-2-Nonenal Alkyne has diverse applications in scientific research:
Chemistry: Used as a probe in click chemistry to isolate and identify lipid peroxidation products.
Biology: Studies on protein modification and cross-linking, particularly in the context of oxidative stress.
Medicine: Research on its role in mutagenesis and carcinogenesis, providing insights into cancer development.
Industry: Utilized in the development of sensors and detection systems for oxidative stress markers
Mechanism of Action
The compound exerts its effects through the following mechanisms:
Protein Modification: It modifies histidine and lysine residues on proteins, leading to cross-linking and altered protein function.
DNA Modification: It modifies 2’-deoxyguanosine in DNA, contributing to mutagenesis.
Electrophilic Reactions: The alkyne group allows it to act as an electrophile, reacting with nucleophiles in biological systems
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-nonenal (4-HNE): Another lipid peroxidation product with similar protein and DNA modifying properties.
Malondialdehyde (MDA): A simpler aldehyde formed during lipid peroxidation, known for its role in oxidative stress.
Uniqueness
4-oxo-2-Nonenal Alkyne is unique due to its alkyne functional group, which allows for specific applications in click chemistry. This makes it a valuable tool for isolating and identifying lipid peroxidation products, providing a more detailed understanding of oxidative stress and its implications .
Properties
IUPAC Name |
(E)-4-oxonon-2-en-8-ynal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-3-4-6-9(11)7-5-8-10/h1,5,7-8H,3-4,6H2/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPMTKWXGONLQR-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCC(=O)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(2-acetyloxycyclohexyl)oxy-6-(acetyloxymethyl)oxan-3-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate](/img/structure/B579771.png)
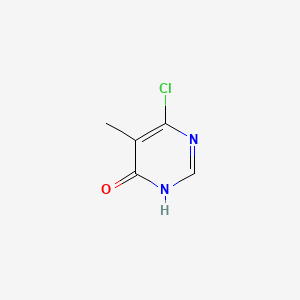

![4-[(Z)-(phenylhydrazinylidene)methyl]aniline](/img/structure/B579780.png)
![Cyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B579781.png)
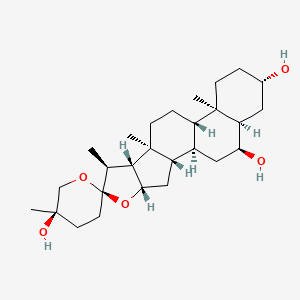
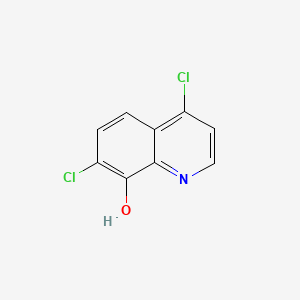
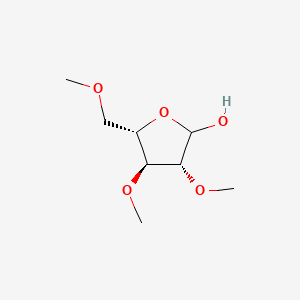
![(2R,3R)-7-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B579790.png)
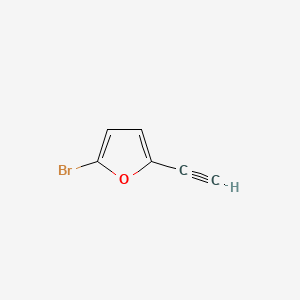
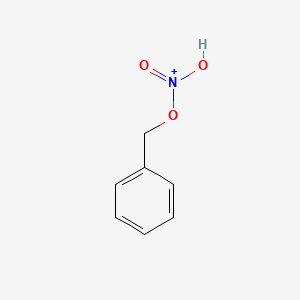
![benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B579793.png)
